molecular formula C10H20O B3054142 4-Ethyloctanal CAS No. 58475-04-0

4-Ethyloctanal

Cat. No. B3054142
CAS RN: 58475-04-0
M. Wt: 156.26 g/mol
InChI Key: OWCKBMRUMZFWED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-4-ethyloctanal belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms (+/-)-4-ethyloctanal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+/-)-4-ethyloctanal is primarily located in the membrane (predicted from logP) (+/-)-4-ethyloctanal has a fatty, floral, and milky taste.

Scientific Research Applications

1. Biosynthesis in Engineered Bacteria

4-Ethyloctanal's potential for biosynthesis in engineered bacteria is explored in a study focusing on 4-Ethylphenol (4-EP). The research details the construction of an artificial biosynthetic pathway in Escherichia coli, enabling the production of 4-EP from simple carbon sources. This advancement offers a feasible strategy for the biosynthesis of 4-EP, potentially impacting large-scale industrial applications in the pharmaceutical and food industries (Zhang, Long, & Ding, 2020).

2. Green Chemistry in Organic Synthesis

Research on green chemistry principles has led to the development of water-based Suzuki coupling reactions. This method, which is crucial in synthesizing biaryl compounds like Ethyl (4-Phenylphenyl)acetate, demonstrates promise in creating new nonsteroidal anti-inflammatory drugs for treating arthritis. This approach is significant for its environmentally friendly nature and potential pharmaceutical applications (Costa et al., 2012).

3. Ethylene Interaction in Plant Biology

In plant biology, certain compounds interacting with the ethylene receptor in plants have been studied. One such compound, 1-Methylcyclopropene (1-MCP), has been used successfully on flowers, fruits, and vegetables to delay ripening and senescence, indicating a profound impact on the agricultural sector. This research highlights the potential for using similar compounds to extend the shelf life of plant products (Sisler & Serek, 2003).

4. Education and Application in Chemistry Classes

The application of research studies in chemistry classes, using cases like "Ethyl bromide", emphasizes the importance of research-based learning. This approach encourages students to engage in exploratory, practical processes, fostering a deeper understanding of chemical reactions and their implications (Li-rong, 2010).

properties

CAS RN

58475-04-0

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

4-ethyloctanal

InChI

InChI=1S/C10H20O/c1-3-5-7-10(4-2)8-6-9-11/h9-10H,3-8H2,1-2H3

InChI Key

OWCKBMRUMZFWED-UHFFFAOYSA-N

SMILES

CCCCC(CC)CCC=O

Canonical SMILES

CCCCC(CC)CCC=O

density

0.834-0.842 (20°)

Other CAS RN

58475-04-0

physical_description

Clear colourless liquid;  Floral-like odou

solubility

Insoluble in water;  soluble in many non-polar solvents
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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